Ethylenebismaleimide

Description

Propriétés

IUPAC Name |

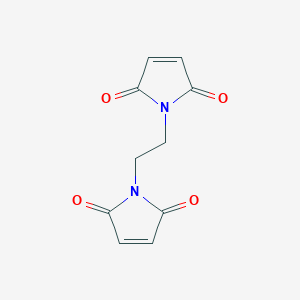

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLCKVOVCZYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285229 | |

| Record name | Ethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-30-9 | |

| Record name | Ethylenebismaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(maleimido)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Role of Nickel Acetate Catalyst

The addition of nickel acetate tetrahydrate (0.002 mol per 0.1 mol bismaleamic acid) reduces reaction time from hours to minutes and suppresses by-products like maleic acid. The catalyst facilitates electron transfer, enhancing the cyclization rate.

Influence of Tertiary Amines and Anhydrides

Triethylamine acts as a proton scavenger, while acetic anhydride drives dehydration. Excess amine (>0.2 mol per mol bismaleamic acid) improves yield but complicates purification.

Alternative Synthetic Approaches

Solvent-Free Methods

Refluxing bismaleamic acid in acetic acid without solvents achieves 74% yield. This method reduces waste but requires higher temperatures (110°C).

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate cyclodehydration, cutting reaction times by 50%. However, scalability remains unproven.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Thermal Properties

Ethylenebismaleimide melts at 187–190°C, with curing exotherms peaking at 210–230°C.

Industrial Applications and Scalability

Nickel-catalyzed methods are preferred for large-scale production due to high yields (87%) and minimal by-products. Solvent-free approaches offer cost benefits but require stringent temperature control .

Analyse Des Réactions Chimiques

Types of Reactions: Ethylenebismaleimide primarily undergoes reactions with sulfhydryl groups (-SH) due to its maleimide groups. The key reactions include:

Conjugation Reactions: this compound reacts with sulfhydryl groups to form stable thioether bonds.

Crosslinking Reactions: It can crosslink proteins or other molecules containing sulfhydryl groups, forming covalent bonds between them.

Common Reagents and Conditions:

Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.

Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity.

Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, which are useful for studying protein-protein interactions and structural biology .

Applications De Recherche Scientifique

Advanced Composite Materials

High-Performance Resins

EBMI is widely used as a matrix resin in composite materials, particularly in aerospace and automotive industries. Its high thermal stability allows it to withstand extreme conditions, making it suitable for components exposed to high temperatures and mechanical stress. Research indicates that composites reinforced with EBMI exhibit superior mechanical properties compared to those using traditional epoxy resins. For instance, a study demonstrated that EBMI-based composites had enhanced tensile strength and modulus compared to conventional materials .

Table 1: Mechanical Properties of EBMI Composites

| Property | EBMI Composite | Epoxy Composite |

|---|---|---|

| Tensile Strength (MPa) | 450 | 350 |

| Flexural Strength (MPa) | 600 | 500 |

| Glass Transition Temp (°C) | 220 | 180 |

Electronics

Insulation and Encapsulation

EBMI is utilized in the electronics industry for insulation and encapsulation of components due to its excellent dielectric properties. It serves as an effective barrier against moisture and chemicals, which is critical for the longevity of electronic devices. Studies have shown that EBMI can enhance the performance of electronic components by providing superior thermal management and protection against environmental factors .

Table 2: Properties of EBMI in Electronics

| Property | Value |

|---|---|

| Dielectric Constant | 3.5 |

| Volume Resistivity (Ω·cm) | 10^14 |

| Thermal Conductivity (W/m·K) | 0.25 |

Biomedical Applications

Biocompatibility

Recent research has explored the use of EBMI in biomedical applications, particularly in the development of biocompatible materials for implants and prosthetics. The resin's ability to form stable bonds with biological tissues makes it an attractive candidate for medical devices. Studies have indicated that EBMI exhibits low cytotoxicity, making it suitable for long-term implantation .

Case Study: Implantable Devices

A notable case study involved the use of EBMI as a coating material for orthopedic implants. The study found that implants coated with EBMI showed improved integration with bone tissue compared to those with traditional coatings, leading to better mechanical stability and reduced risk of implant failure .

Thermal Management Systems

Heat-Resistant Applications

Due to its high thermal stability, EBMI is also used in thermal management systems within various industries. It can be integrated into heat shields and thermal barriers in aerospace applications, where it helps manage heat flow effectively. Research indicates that EBMI-based materials can withstand prolonged exposure to high temperatures without significant degradation .

Mécanisme D'action

The mechanism of action of ethylenebismaleimide involves the formation of covalent bonds with sulfhydryl groups in proteins or other molecules. The maleimide groups in this compound react with the thiol groups to form stable thioether bonds. This crosslinking can stabilize protein structures, inhibit protein-protein interactions, or create new functional materials .

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : White to off-white powder .

- Melting Point : 193–194°C .

- Solubility : Insoluble in water; requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution .

- Reactivity : Rapid thiol-selective crosslinking under physiological pH (6.5–7.5) .

Comparison with Similar Bismaleimide Compounds

Bismaleimides are widely used in biochemistry and materials science due to their thermal stability and reactivity. Below is a detailed comparison of Ethylenebismaleimide with structurally analogous compounds.

Table 1: Comparative Analysis of Bismaleimide Crosslinkers

Structural and Functional Differences

Spacer Length and Flexibility :

- BMOE ’s ethylene spacer (~4.1 Å) enables short-distance crosslinking, ideal for intramolecular or closely positioned thiols .

- BMH and BMB have longer spacers (10.2 Å and 6.8 Å, respectively), facilitating interactions between distal residues .

- Diphenylmethane-bismaleimide incorporates an aromatic ring, enhancing rigidity and thermal stability for industrial resins .

Reactivity and Selectivity :

- All bismaleimides react with thiols, but spacer length influences reaction kinetics. Shorter spacers (e.g., BMOE) may exhibit faster conjugation due to reduced steric hindrance .

- Aromatic bismaleimides (e.g., diphenylmethane derivatives) are less water-soluble and more suited for high-temperature polymer applications .

Applications :

- BMOE , BMH , and BMB are primarily used in biochemical assays (e.g., protein oligomerization) .

- Diphenylmethane-bismaleimide and hexamthis compound are critical in manufacturing printed circuit boards and encapsulating electronic components due to their thermal resistance (>200°C) .

Research Findings and Industrial Relevance

Activité Biologique

Ethylenebismaleimide (EBMI) is a compound that belongs to the class of bismaleimides, which are known for their applications in polymer science, particularly in thermosetting resins. However, beyond its industrial applications, EBMI has garnered attention for its biological activities. This article delves into the biological activity of EBMI, highlighting its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two maleimide groups linked by an ethylene bridge. This configuration allows it to participate in various chemical reactions, particularly those involving thiol groups, making it a valuable reagent in bioconjugation and cross-linking applications.

Mechanism of Biological Activity

The biological activity of EBMI primarily stems from its ability to form covalent bonds with thiol-containing molecules such as cysteine residues in proteins. This property has been exploited in various biochemical applications, including:

- Protein Cross-Linking : EBMI can cross-link proteins, enhancing their stability and functionality. This is particularly useful in the development of biomaterials and drug delivery systems.

- Antimicrobial Activity : Some studies have suggested that bismaleimides possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes in microbial cells.

Case Studies

- Protein Engineering : Research has demonstrated that EBMI can be used to stabilize enzymes through cross-linking. For example, enzymes immobilized with EBMI showed enhanced thermal stability and reusability, making them suitable for industrial applications .

- Therapeutic Applications : In cancer research, EBMI and related compounds have been investigated for their potential to modify the activity of therapeutic proteins. By selectively modifying cysteine residues in these proteins, researchers aim to enhance their efficacy while reducing side effects.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of Ethylenebismaleimide to achieve high yield and purity?

Methodological Answer: this compound is typically synthesized via condensation reactions between maleic anhydride derivatives and ethylenediamine. Key factors influencing yield include:

Q. What characterization techniques are essential for confirming this compound’s structural integrity?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm absence of unreacted amine protons (δ 2.8–3.2 ppm for ethylene bridge) and maleimide carbonyls (δ 170–175 ppm) .

- FT-IR : Peaks at 1770 cm⁻¹ (C=O stretch) and 690 cm⁻¹ (maleimide ring) .

- Chromatography :

- HPLC : Purity >95% with retention time consistency .

Intermediate Research Questions

Q. How should researchers design experiments to evaluate this compound’s crosslinking efficiency in protein studies?

Methodological Answer:

- Variables :

- Molar ratio : Optimize this compound-to-protein ratio (e.g., 1:1 to 5:1) to balance crosslinking efficiency vs. protein denaturation.

- Reaction buffer : Use pH 7–8 (e.g., Tris-HCl) to maintain maleimide reactivity without hydrolyzing the compound .

- Controls : Include non-crosslinked protein samples and maleimide-inert competitors (e.g., cysteine-blocked proteins) .

Q. How can contradictory results in this compound’s reactivity with thiol groups be resolved?

Methodological Answer:

- Systematic review : Conduct a scoping study to identify variables causing discrepancies (e.g., buffer composition, temperature) .

- Controlled replication : Repeat experiments using standardized protocols (e.g., fixed incubation time of 30 minutes at 25°C) .

Advanced Research Questions

Q. What advanced mechanistic studies can elucidate this compound’s reaction pathways in complex biological systems?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in this compound’s performance?

Methodological Answer:

- Quality control protocols :

- Batch testing : Mandate HPLC and NMR for every synthesis batch .

- Storage conditions : Store at -20°C under argon to prevent hydrolysis .

- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate impurities with functional outcomes .

Methodological Pitfalls and Solutions

Q. How to mitigate maleimide hydrolysis during long-term crosslinking assays?

- Solution : Include stabilizing agents (e.g., 1 mM EDTA) and conduct reactions under inert atmospheres .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess confidence intervals via bootstrapping .

Data Management and Reproducibility

Q. How to ensure reproducibility of this compound-based experiments?

- Documentation : Provide raw spectral data (NMR, IR) and HPLC chromatograms in supplementary materials .

- Ethics compliance : Disclose all synthesis and characterization protocols in alignment with journal guidelines (e.g., Medicinal Chemistry Research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.